1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-methylthiophen-2-yl)sulfonyl]piperazine
Description
This compound features a triazolopyridazine core substituted with a 3-ethyl group and a piperazine moiety linked to a 5-methylthiophene-2-sulfonyl group. The triazolopyridazine scaffold is a privileged structure in medicinal chemistry, often associated with targeting epigenetic regulators (e.g., bromodomains) or kinases .
Properties
IUPAC Name |
3-ethyl-6-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S2/c1-3-13-17-18-14-5-6-15(19-22(13)14)20-8-10-21(11-9-20)26(23,24)16-7-4-12(2)25-16/h4-7H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYECZOFINVYIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors. This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
These could include pathways involved in cancer progression, microbial growth, inflammation, oxidative stress, viral replication, and various enzymatic processes.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, as well as its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Analysis
- AZD5153: A bivalent BET inhibitor with a methoxy group at the 3-position. The bivalent design enables simultaneous binding to two bromodomains, resulting in sub-nanomolar potency and sustained transcriptional repression of MYC . The absence of a bivalent motif in the queried compound suggests monovalent binding, which typically requires higher concentrations for efficacy but may improve selectivity .
- C1632 : Shares the triazolopyridazine core but lacks the sulfonyl-piperazine moiety. Its 3-methyl group and acetamide side chain align with Lin28 inhibition, highlighting how substituent variation redirects target specificity .
- CDK8 Inhibitors : These derivatives replace the ethyl-sulfonyl groups with urea-linked pyrrolidine, enabling hydrogen bonding with kinase catalytic sites. The queried compound’s sulfonyl group may similarly engage polar residues but in a distinct target environment .
- Sulfonamide-Containing Analogs (e.g., PEF(S) Binders) : The 5-methylthiophene-sulfonyl group in the queried compound mirrors sulfonamide motifs in PEF(S) inhibitors, which enhance binding through hydrophobic and electrostatic interactions .
Pharmacokinetic and Physicochemical Considerations
- Solubility: The sulfonyl-piperazine moiety may improve aqueous solubility relative to AZD5153’s phenoxy-ethyl group, which could translate to better oral bioavailability .
- Target Engagement: Bivalent compounds like AZD5153 achieve prolonged target suppression, whereas monovalent analogs (e.g., the queried compound) may require more frequent dosing .
Research Implications and Gaps
Identify Primary Targets: Proteome-wide profiling (e.g., kinome or bromodomain screens) to confirm binding partners.
Optimize Selectivity : Compare off-target effects against AZD5153 and other triazolopyridazine derivatives.
Evaluate In Vivo Efficacy : Assess pharmacokinetics and tumor growth inhibition in relevant models, as done for AZD5153 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
